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Cat. No.: B195704 Get Quote

Application Note

AN-QC-2025-12-08

Introduction
Theophylline, a methylxanthine derivative, is a widely used therapeutic agent for respiratory

diseases such as asthma and chronic obstructive pulmonary disease (COPD). Ensuring the

purity and quality of theophylline in pharmaceutical formulations is critical for its safety and

efficacy. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list

several potential impurities of theophylline that must be monitored and controlled.

Theophylline EP Impurity C, chemically known as N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-

tetrahydropyrimidin-5-yl)formamide, is a specified impurity in the European Pharmacopoeia.[1]

[2][3] This document provides detailed application notes and protocols for the use of

Theophylline EP Impurity C as a reference standard in the quality control of theophylline drug

substances and products.

The primary application of Theophylline EP Impurity C is in the identification and

quantification of this specific impurity in theophylline samples using high-performance liquid

chromatography (HPLC).[4] By using a certified reference standard, analytical laboratories can

accurately assess the level of this impurity, ensuring that it does not exceed the limits set by

regulatory authorities.[5]
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Chemical Information
Parameter Value Reference

Chemical Name

N-(6-amino-1,3-dimethyl-2,4-

dioxo-1,2,3,4-

tetrahydropyrimidin-5-

yl)formamide

[3]

Synonyms

Theophylline USP Related

Compound C, Theophylline-

Ethylenediamine EP Impurity

C, Caffeine EP Impurity B

[1][2]

CAS Number 7597-60-6 [3]

Molecular Formula C₇H₁₀N₄O₃

Molecular Weight 198.18 g/mol

Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Method for Related Substances
This protocol is based on the European Pharmacopoeia monograph for Theophylline and is

suitable for the determination of related substances, including Impurity C.

1.1. Chromatographic Conditions
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Parameter Condition

Column
Octadecylsilyl silica gel for chromatography R (7

µm), 0.25 m x 4.0 mm

Mobile Phase

Mix 7 volumes of acetonitrile and 93 volumes of

a 1.36 g/L solution of sodium acetate R

containing 5.0 mL/L of glacial acetic acid R.

Flow Rate 2.0 mL/min

Detection UV spectrophotometer at 272 nm

Injection Volume 20 µL

Run Time 3.5 times the retention time of theophylline

Column Temperature Ambient

1.2. Preparation of Solutions

Test Solution: Dissolve 40.0 mg of the Theophylline substance to be examined in the mobile

phase and dilute to 20.0 mL with the mobile phase.

Reference Solution (a): Dilute 1.0 mL of the Test Solution to 100.0 mL with the mobile phase.

Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase. This corresponds to a 0.1%

solution.

Reference Solution (b) (for System Suitability): Dissolve 10 mg of Theobromine R in the

mobile phase, add 5 mL of the Test Solution and dilute to 100 mL with the mobile phase.

Dilute 5 mL of this solution to 50 mL with the mobile phase.

Reference Solution (c) (for Peak Identification): Prepare a solution containing a known

concentration of Theophylline EP Impurity C reference standard in the mobile phase. The

concentration should be appropriate for clear peak detection.

1.3. System Suitability

Resolution: The resolution between the peaks due to theobromine and theophylline in the

chromatogram obtained with Reference Solution (b) should be a minimum of 2.0.
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Relative Retention Times (with reference to theophylline, retention time ≈ 6 min):

Impurity C: ~0.3

Impurity B: ~0.4

Impurity D: ~0.5

Impurity A (Caffeine): ~2.5

1.4. Impurity Acceptance Criteria (as per European Pharmacopoeia)

Impurity C: The area of the peak corresponding to Impurity C in the chromatogram of the

Test Solution is not more than the area of the principal peak in the chromatogram of

Reference Solution (a) (0.1%).

Any other impurity: For each impurity, not more than the area of the principal peak in the

chromatogram obtained with Reference Solution (a) (0.1%).

Experimental Workflow
The following diagram illustrates the workflow for the quality control testing of Theophylline for

related substances.
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Figure 1. HPLC Workflow for Related Substances Testing.

Method Validation Principles
Any analytical method for the determination of impurities should be validated in accordance

with ICH guidelines to ensure it is suitable for its intended purpose.[6][7][8] The key validation

parameters for an impurity method are summarized below.
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Validation Parameter
Description and Typical Acceptance
Criteria

Specificity

The ability to assess the analyte unequivocally

in the presence of components that may be

expected to be present. This is demonstrated by

the resolution of the impurity peak from other

components and by performing forced

degradation studies.

Linearity

The ability to obtain test results that are directly

proportional to the concentration of the analyte.

A minimum of 5 concentration levels should be

used, with a correlation coefficient (r²) of ≥0.99.

Range

The interval between the upper and lower

concentrations of the analyte for which the

method has been demonstrated to have a

suitable level of precision, accuracy, and

linearity. For impurities, the range should

typically cover from the reporting threshold to

120% of the specification limit.

Accuracy

The closeness of test results to the true value. It

should be assessed using a minimum of 9

determinations over a minimum of 3

concentration levels covering the specified

range. Recovery should be within an

appropriate range (e.g., 80-120%).

Precision

The closeness of agreement between a series

of measurements from multiple samplings of the

same homogeneous sample. It is evaluated at

three levels: repeatability (intra-assay),

intermediate precision (inter-assay), and

reproducibility. The relative standard deviation

(RSD) should be within acceptable limits (e.g.,

<10% for impurities).
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Limit of Detection (LOD)

The lowest amount of analyte in a sample that

can be detected but not necessarily quantitated

as an exact value. Typically determined at a

signal-to-noise ratio of 3:1.

Limit of Quantitation (LOQ)

The lowest amount of analyte in a sample that

can be quantitatively determined with suitable

precision and accuracy. Typically determined at

a signal-to-noise ratio of 10:1.

Robustness

A measure of the method's capacity to remain

unaffected by small, but deliberate variations in

method parameters. This provides an indication

of its reliability during normal usage.

Logical Relationship for Impurity Control
The following diagram illustrates the logical relationship between the analytical method, the

reference standard, and the final quality decision for a pharmaceutical product.
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Figure 2. Logical Flow for Impurity Control in QC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.tlcstandards.com/ProdDetail.aspx?ID=T-604&name=THEOPHYLLINE
https://klivon.com/product/7597-60-6--theophylline-ep-impurity-c-theophylline-ethylenediamine-ep-impurity-c-caffeine-ep-impurity-b--12553
https://klivon.com/product/7597-60-6--theophylline-ep-impurity-c-theophylline-ethylenediamine-ep-impurity-c-caffeine-ep-impurity-b--12553
https://www.pharmaffiliates.com/en/7597-60-6-theophylline-related-compound-c-n-6-amino-1-3-dimethyl-2-4-dioxo-1-2-3-4-tetrahydropyrimidin-5-yl-1653037-pausp1653037.html
https://file.medchemexpress.com/batch_PDF/HY-W173257/Theophylline-EP-impurity-C-DataSheet-MedChemExpress.pdf
https://www.ema.europa.eu/en/ich-q3a-r2-impurities-new-drug-substances-scientific-guideline
https://www.ema.europa.eu/en/ich-q3a-r2-impurities-new-drug-substances-scientific-guideline
https://altabrisagroup.com/validation-of-hplc-impurities-methods/
https://www.pharmaguideline.com/2017/12/hplc-method-validation.html
https://www.pharmavalidations.com/hplc-method-validation-for-assay-and-impurities-in-pharmaceutical-qc-labs/
https://www.pharmavalidations.com/hplc-method-validation-for-assay-and-impurities-in-pharmaceutical-qc-labs/
https://www.benchchem.com/product/b195704#use-of-theophylline-ep-impurity-c-in-pharmaceutical-quality-control
https://www.benchchem.com/product/b195704#use-of-theophylline-ep-impurity-c-in-pharmaceutical-quality-control
https://www.benchchem.com/product/b195704#use-of-theophylline-ep-impurity-c-in-pharmaceutical-quality-control
https://www.benchchem.com/product/b195704#use-of-theophylline-ep-impurity-c-in-pharmaceutical-quality-control
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b195704?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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and industry.
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